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Introduction
Ko 143 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast

Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is a key multidrug resistance protein

that actively extrudes a wide range of xenobiotics, including many chemotherapeutic agents,

from cells. Its overexpression in cancer cells is a significant mechanism of acquired drug

resistance. Ko 143, a synthetic analog of the fungal fumitremorgin C, reverses this resistance

by blocking the transporter's efflux function.[4] These application notes provide a

comprehensive guide to determining and utilizing the effective concentration of Ko 143 in cell

culture for studying BCRP function and overcoming multidrug resistance.

Key Applications
BCRP Inhibition Assays: To study the function and substrate specificity of the BCRP

transporter.

Chemosensitization Studies: To investigate the ability of Ko 143 to restore the efficacy of

chemotherapeutic drugs in BCRP-overexpressing cancer cells.

Pharmacokinetic and Drug-Drug Interaction Studies: To understand the role of BCRP in drug

absorption, distribution, and elimination.
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Data Presentation: Effective Concentrations of Ko
143
The effective concentration of Ko 143 can vary depending on the cell line, the specific

application, and the expression level of BCRP. The following tables summarize key quantitative

data from various in vitro studies.

Table 1: Potency of Ko 143 as a BCRP Inhibitor

Parameter Value Cell Line/System Reference

IC₅₀ 9.7 nM
Cell-free ATPase

assay
[2]

EC₉₀ 26 nM
BCRP-mediated drug

resistance reversal
[1]

Kᵢ 0.079 - 0.10 µM BCRP vesicles [5]

Table 2: Effective Concentrations of Ko 143 in Different Cell Lines
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Cell Line Application
Effective
Concentration

Notes Reference

HEK-293 BCRP Inhibition 1 µM
Used for time-

course assays.
[2]

MCF-7 BCRP Inhibition 1 µM
Used for time-

course assays.
[2]

IGROV1/T8
Chemosensitizati

on

EC₉₀

concentration

Reverses

topotecan and

mitoxantrone

resistance.

MEF3.8/T6400
Chemosensitizati

on

EC₉₀

concentration

Reverses

topotecan and

mitoxantrone

resistance.

MDCK II-BCRP BCRP Inhibition 4 µM

Used as a

positive control

inhibitor.

[6]

Hep G2 BCRP Inhibition 20 µM

Used in Hoechst

33342

accumulation

assay.

[7][8]

MCF-7

(transfected)
BCRP Inhibition 20 µM

Used in Hoechst

33342

accumulation

assay.

[7][8]

Table 3: Selectivity of Ko 143 for ABC Transporters
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Transporter Inhibition at ≥1 µM Notes Reference

BCRP (ABCG2) Potent Inhibition

Highly selective at

nanomolar

concentrations.

[1][4]

P-glycoprotein (P-

gp/ABCB1)
Inhibition

>200-fold less active

against P-gp

compared to BCRP at

lower concentrations.

[4]

MRP1 (ABCC1) Inhibition

>200-fold less active

against MRP1

compared to BCRP at

lower concentrations.

[4]

Note on Cytotoxicity: Ko 143 is generally considered non-toxic at concentrations required for

effective BCRP inhibition. However, it is always recommended to perform a cytotoxicity assay

for each new cell line and experimental condition.

Experimental Protocols
Protocol 1: Determining the Cytotoxicity of Ko 143 using
an MTS Assay
This protocol is to determine the half-maximal inhibitory concentration (IC₅₀) of Ko 143 and to

ensure that the concentrations used for BCRP inhibition are not cytotoxic.

Materials:

Cells of interest

Complete cell culture medium

Ko 143 stock solution (e.g., 10 mM in DMSO)

96-well clear-bottom black plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

Compound Preparation: Prepare a serial dilution of Ko 143 in complete medium. A typical

concentration range to test for cytotoxicity is from 0.01 µM to 100 µM. Include a vehicle

control (DMSO) at the highest concentration used.

Treatment: Remove the medium from the wells and add 100 µL of the prepared Ko 143
dilutions or vehicle control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C,

protected from light.

Measurement: Measure the absorbance at 490 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the Ko 143 concentration to

determine the IC₅₀ value.

Protocol 2: BCRP Inhibition Assay using Hoechst 33342
Dye Efflux
This protocol measures the ability of Ko 143 to inhibit the BCRP-mediated efflux of the

fluorescent substrate Hoechst 33342.

Materials:

BCRP-overexpressing cells and parental control cells

Complete cell culture medium

Ko 143
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Hoechst 33342 (stock solution, e.g., 1 mg/mL in water)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding: Seed BCRP-overexpressing and parental cells in a 96-well plate at a density

that will result in a confluent monolayer on the day of the assay.

Pre-incubation with Inhibitor: Wash the cells with warm HBSS. Pre-incubate the cells with

various concentrations of Ko 143 (e.g., 0.01 µM to 10 µM) or vehicle control in HBSS for 30-

60 minutes at 37°C.

Substrate Loading: Add Hoechst 33342 to each well to a final concentration of 5 µM.

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

Wash: Remove the loading solution and wash the cells twice with ice-cold HBSS to stop the

efflux.

Fluorescence Measurement: Add 100 µL of cold HBSS to each well and immediately

measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission:

~460 nm). Alternatively, cells can be trypsinized and analyzed by flow cytometry.

Data Analysis: Increased intracellular fluorescence in the presence of Ko 143 indicates

inhibition of BCRP-mediated efflux. Calculate the fold-increase in fluorescence compared to

the vehicle control.

Protocol 3: Chemosensitization Assay
This protocol determines the ability of Ko 143 to sensitize BCRP-overexpressing cells to a

chemotherapeutic drug that is a BCRP substrate.

Materials:
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BCRP-overexpressing cells and parental control cells

Complete cell culture medium

Ko 143

BCRP substrate chemotherapeutic drug (e.g., mitoxantrone, topotecan)

96-well plates

MTS or other cell viability assay reagent

Procedure:

Cell Seeding: Seed both BCRP-overexpressing and parental cells in 96-well plates.

Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug in the presence

or absence of a fixed, non-toxic concentration of Ko 143 (determined from Protocol 1,

typically in the range of 0.1 to 1 µM).

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Viability Assay: Perform a cell viability assay (e.g., MTS assay as described in Protocol 1).

Data Analysis: Determine the IC₅₀ of the chemotherapeutic drug in the presence and

absence of Ko 143 for both cell lines. A significant decrease in the IC₅₀ of the drug in BCRP-

overexpressing cells in the presence of Ko 143 indicates chemosensitization. The "fold-

reversal" can be calculated by dividing the IC₅₀ of the drug alone by the IC₅₀ of the drug in

the presence of Ko 143.

Visualizations
Signaling Pathway of BCRP Inhibition by Ko 143
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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